N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide
CAS No.: 950235-93-5
Cat. No.: VC6886182
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 950235-93-5 |
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Molecular Formula | C13H13NO3S |
Molecular Weight | 263.31 |
IUPAC Name | N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide |
Standard InChI | InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) |
Standard InChI Key | KKFZRRSHKTWVEB-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3,4-Dimethoxyphenyl)thiophene-3-carboxamide (CAS: 888455-96-7) has the molecular formula C₁₄H₁₃NO₃S and a molecular weight of 275.32 g/mol . The structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 3-position with a carboxamide group (-CONH-) linked to a 3,4-dimethoxyphenyl ring. The methoxy groups at the 3- and 4-positions of the phenyl ring enhance the compound’s electron-donating capacity, influencing its reactivity and interaction with biological targets .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide derivatives typically involves a multi-step process starting with the functionalization of thiophene precursors. A common approach, as demonstrated in the synthesis of related benzo[b]thiophene-3-carboxylic acid derivatives, employs carbodiimide-mediated coupling reactions . For example:
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Activation of the Carboxylic Acid: Thiophene-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .
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Amide Bond Formation: The activated acid is reacted with 3,4-dimethoxyaniline in the presence of a base such as pyridine to yield the target carboxamide .
This method achieves yields exceeding 85% under optimized conditions .
Optimization and Challenges
Key challenges in the synthesis include controlling regioselectivity during thiophene functionalization and minimizing side reactions such as oxidation of the methoxy groups. Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce aromatic substituents while preserving sensitive functional groups . For instance, Suzuki-Miyaura coupling with aryl boronic acids has been employed to attach the 3,4-dimethoxyphenyl moiety to thiophene intermediates .
Pharmacological Activities
Anti-Inflammatory and Antioxidant Effects
Structural analogs of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide, particularly those incorporating 2-aminothiophene scaffolds, exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and scavenging free radicals . In vitro studies on compounds such as (E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide (12A) demonstrate IC₅₀ values of 12.8 μM for COX-2 inhibition, comparable to standard drugs like ibuprofen . Antioxidant efficacy, measured via DPPH radical scavenging assays, reveals EC₅₀ values as low as 18.4 μM, underscoring the role of the 3,4-dimethoxyphenyl group in enhancing electron donation .
Structure-Activity Relationships (SAR)
Role of the Carboxamide Group
The carboxamide moiety (-CONH-) is essential for biological activity, as it facilitates hydrogen bonding with target proteins. Derivatives lacking this group show a 10-fold reduction in COX-2 inhibitory activity .
Impact of Methoxy Substitution
The 3,4-dimethoxyphenyl group significantly enhances lipid solubility and membrane permeability. Comparative studies indicate that mono-methoxy analogs exhibit 30% lower antioxidant activity than their di-methoxy counterparts, likely due to reduced electron-donating capacity .
Future Directions and Applications
Drug Development
The compound’s dual anti-inflammatory and antioxidant profile positions it as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. Preclinical trials in rodent models are warranted to assess in vivo efficacy and toxicity.
Targeted Cancer Therapies
Given its structural similarity to RhoA inhibitors, N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide could be optimized for selective inhibition of metastatic pathways. Computational modeling and high-throughput screening may identify derivatives with enhanced pharmacokinetic properties.
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